molecular formula C21H20N4O3S2 B10999012 N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999012
M. Wt: 440.5 g/mol
InChI Key: TZHJIADGLBZMIQ-UHFFFAOYSA-N
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Description

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Coupling of the Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole and pyrazole rings through a condensation reaction with a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide shares similarities with other benzothiazole and pyrazole derivatives, such as:
    • Benzothiazole-2-carboxamide
    • 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

  • The presence of both benzothiazole and pyrazole rings in a single molecule, along with the methylsulfonyl and carboxamide groups, provides unique chemical and biological properties.
  • This combination enhances the compound’s ability to interact with multiple targets and pathways, making it a versatile tool in research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)17-12-18(25(24-17)14-7-5-4-6-8-14)20(26)23-21-22-16-10-9-15(30(3,27)28)11-19(16)29-21/h4-13H,1-3H3,(H,22,23,26)

InChI Key

TZHJIADGLBZMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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